6-Amino-3-methylpicolinic acid
Description
Significance of Pyridine (B92270) Carboxylic Acids as Ligands and Bioactive Scaffolds
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. Their isomers, including picolinic acid, nicotinic acid, and isonicotinic acid, have been instrumental in the development of numerous therapeutic agents. nih.gov These compounds are recognized for their ability to form stable complexes with a wide range of metal ions, a property that is crucial for their function as ligands in coordination chemistry and their role in enzyme inhibition. nih.govrsc.org The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl group can act as coordination sites, allowing for the formation of diverse and structurally complex metal complexes. rsc.org
The versatility of the pyridine carboxylic acid scaffold extends to its role in medicinal chemistry, where it serves as a "privileged scaffold". rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring's aromatic nature, combined with the polarity of the carboxylic acid group, provides a unique combination of properties that can be fine-tuned through substitution at various positions on the ring. nih.gov This structural flexibility allows for the optimization of a compound's biological activity and selectivity, making pyridine carboxylic acid derivatives highly valuable in the design of new drugs. nih.gov Their derivatives have shown a broad spectrum of biological activities, leading to their use in treatments for infections, inflammation, and cancer. nih.gov
Structural and Substituent Context of 6-Amino-3-methylpicolinic Acid within Picolinic Acid Analogs
This compound belongs to the picolinic acid (pyridine-2-carboxylic acid) family of compounds. Its structure is distinguished by the presence of an amino group (-NH2) at the 6-position and a methyl group (-CH3) at the 3-position of the pyridine ring. These substitutions have a profound impact on the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.
The amino group at the 6-position is an electron-donating group, which increases the electron density of the pyridine ring and can influence its basicity and reactivity. It also provides an additional site for hydrogen bonding, which can be critical for molecular recognition and binding to biological targets. The methyl group at the 3-position, while also electron-donating, introduces steric bulk that can influence the conformation of the molecule and its ability to fit into the active sites of enzymes or receptors.
| Property | Value |
| Molecular Weight | 152.15 g/mol |
| Molecular Formula | C7H8N2O2 |
| InChI Key | QAUXOXHWEABBCD-UHFFFAOYSA-N |
| Purity | Typically ≥98% |
This data is compiled from publicly available chemical supplier information. cymitquimica.com
Historical and Current Research Perspectives on this compound and its Closely Related Derivatives
While extensive research has been conducted on the broader class of pyridine carboxylic acids, specific investigations into this compound are more recent and specialized. The compound is commercially available from suppliers of fine chemicals for research purposes. cymitquimica.comfluorochem.co.uk This availability suggests its utility as a building block in the synthesis of more complex molecules.
Research on closely related derivatives provides insight into the potential applications of the this compound scaffold. For instance, derivatives of aminopicolinic acids have been explored for their herbicidal activity. mdpi.com The substitution pattern on the pyridine ring is a key factor in determining the biological efficacy of these compounds. The development of novel amino acid derivatives, including those based on heterocyclic structures, is an active area of research with potential applications in antimicrobial and other therapeutic areas. mdpi.commdpi.com
The study of amino acid derivatives in various contexts, from their role in the flavor profile of fermented products to their use as flexible linkers in bioactive structures, highlights the broad interest in this class of compounds. mdpi.comnih.gov Research on the synthesis and biological evaluation of novel quinoline (B57606) carboxamides, which share structural similarities with picolinic acid derivatives, further underscores the ongoing efforts to explore the chemical space around these scaffolds for new therapeutic agents. mdpi.com
Interdisciplinary Research Potential of the this compound Core Structure in Modern Chemistry
The unique structural features of this compound position it as a compound with significant potential for interdisciplinary research. Its ability to act as a chelating agent for metal ions makes it a candidate for applications in materials science, catalysis, and analytical chemistry. The formation of coordination polymers and metal-organic frameworks (MOFs) with tailored properties is a promising area of exploration.
In medicinal chemistry, the this compound core can serve as a starting point for the design of novel enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for the facile introduction of pharmacophoric features through chemical modification. The development of derivatives could lead to new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUXOXHWEABBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Amino 3 Methylpicolinic Acid and Its Precursors
De Novo Synthesis Approaches to the 6-Amino-3-methylpicolinic Acid Skeleton
Constructing the substituted pyridine (B92270) core from acyclic precursors, known as de novo synthesis, offers a flexible route to a wide variety of derivatives. While direct synthesis of this compound is not extensively documented, several methodologies for analogous 2,3,6-substituted pyridines provide a blueprint for its potential construction.
A prominent strategy involves multicomponent reactions where three or more simple starting materials combine in a single pot to form a complex product. A base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols has been shown to produce highly decorated pyridine derivatives, including 6-amino-5-arylpicolinates, with high regioselectivity. organic-chemistry.org This metal-free approach uses readily available starting materials and environmentally benign conditions, offering a cost-effective pathway to functionalized pyridines. organic-chemistry.orgresearchgate.net Traditional methods for pyridine synthesis often rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to yield (after oxidation) a symmetrically substituted pyridine. baranlab.org Modifications to this classic method allow for the synthesis of asymmetric pyridines. baranlab.org
Another approach builds the pyridine ring from acyclic precursors that already contain a protected aminoalkyl substituent, which has been applied in the synthesis of the core structure of cyclothiazomycin natural products. beilstein-journals.org A one-pot, two-component synthesis of 2-(1-amidoalkyl)pyridines has also been developed, based on the substitution of activated pyridine N-oxides by azlactone nucleophiles, followed by decarboxylative ring-opening. beilstein-journals.org These methods highlight the power of constructing the pyridine skeleton from acyclic components to achieve specific substitution patterns analogous to that of this compound.
Functional Group Interconversions and Derivatization Strategies for Substituted Picolinic Acids
Once the picolinic acid skeleton is formed, functional group interconversions (FGIs) and derivatization are crucial for creating analogues and preparing the molecule for coupling reactions. The carboxylic acid, amino group, and pyridine ring of this compound offer multiple handles for such transformations.
The carboxylic acid moiety is a common site for derivatization. It can be readily converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with various nucleophiles. ukm.my For example, the reaction of a picolinic acid chloride with an aminopyridine can form an amide linkage, a key reaction in the synthesis of more complex ligands and biologically active molecules. ukm.my Alternatively, direct amidation can be achieved without isolating the acid chloride intermediate by using carbodiimide (B86325) coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).
The amino group can be introduced onto the pyridine ring via reduction of a nitro group. Nitration of a pyridine N-oxide, followed by catalytic hydrogenation, is a common sequence to install an amino substituent. acs.org For instance, the synthesis of 4-aminopicolinic acid utilizes the nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid, followed by reduction of the resulting 4-nitropicolinic acid N-oxide via catalytic hydrogenation. acs.orgnih.gov The amino group itself can be protected, for example as an acetylamino (acetamido) group, which can be later hydrolyzed under basic conditions, such as with sodium hydroxide, to reveal the free amine. chemicalbook.com These fundamental transformations are essential for manipulating the functional groups on the picolinic acid scaffold. chemicalbook.comsci-hub.se
Biocatalytic Routes for the Production of Amino- and Methyl-Substituted Picolinic Acids through Enzymatic Ring Cleavage
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing substituted picolinic acids. A key strategy involves the enzymatic cleavage of aromatic rings, particularly substituted catechols or aminophenols, followed by spontaneous or chemically induced cyclization to form the pyridine ring. acs.orgnih.gov
The enzyme 2-aminophenol (B121084) 1,6-dioxygenase has been effectively used to catalyze the ring cleavage of various ortho-aminophenols. acs.orgnih.gov The resulting ring fission products are unstable and spontaneously rearrange and cyclize to form the corresponding picolinic acids with high efficiency. acs.orgnih.gov A notable example is the conversion of 6-amino-m-cresol to 5-methylpicolinic acid using resting cells of Escherichia coli engineered to express the genes for 2-aminophenol 1,6-dioxygenase. acs.org This biotransformation proceeds with yields greater than 90%. acs.org
A related enzymatic strategy employs catechol 2,3-dioxygenase. acs.orgnih.gov This enzyme cleaves catechol derivatives to produce 2-hydroxymuconic semialdehydes. Subsequent chemical treatment of these intermediates with ammonia or an ammonium (B1175870) salt induces cyclization to the corresponding picolinic acid. nih.gov This two-step chemoenzymatic process has been utilized to produce a variety of substituted picolinic acids. nih.gov For example, toluene-degrading bacteria, such as Acinetobacter sp., can convert diphenylacetylene (B1204595) into a ring fission product, which is then chemically converted to 6-phenylacetylene picolinic acid upon treatment with ammonium hydroxide. nih.gov These biocatalytic and chemoenzymatic routes represent powerful methods for accessing substituted picolinic acids from readily available aromatic precursors.
| Starting Substrate | Enzyme/Organism | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminophenol | 2-Aminophenol 1,6-dioxygenase (from E. coli) | Picolinic acid | >90% | acs.org |
| 6-Amino-m-cresol | 2-Aminophenol 1,6-dioxygenase (from E. coli) | 5-Methylpicolinic acid | >90% | acs.org |
| Diphenylacetylene | Toluene-degrading Acinetobacter sp. strain F4 | 6-Phenylacetylene picolinic acid | 55% (from isolated intermediate) | nih.gov |
Halogenation and Subsequent Cross-Coupling Methodologies for Picolinic Acid Derivatives
Halogenation of the pyridine ring, followed by transition metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. These methods allow for the direct arylation and elaboration of the picolinic acid scaffold.
Decarboxylative halogenation provides a direct route to halopyridines from picolinic acids. A transition-metal-free method utilizes a dihalomethane as the halogen source under oxygen, proceeding through an N-chlorocarbene intermediate to afford 2-halogen-substituted pyridines in good to excellent yields. chemogenicsbiopharma.com A more general photocatalytic method using copper catalysis enables the decarboxylative bromination and iodination of a wide array of (hetero)aryl carboxylic acids, including all regioisomers of pyridine carboxylic acids. nih.gov This light-mediated approach operates under mild conditions and tolerates a broad range of functional groups. nih.gov
Once halogenated, or through the use of picolinic acid itself in decarboxylative couplings, the pyridine core can be functionalized via cross-coupling. Palladium-catalyzed decarboxylative cross-coupling reactions have been developed to couple 2-picolinic acid directly with various aryl and heteroaryl bromides, providing an efficient synthesis of 2-arylpyridines. thieme-connect.comchemrxiv.org These reactions often use a palladium source like Pd(OAc)₂ with a suitable ligand. thieme-connect.comnih.gov A synergistic copper/palladium catalytic system has also been reported for the decarboxylative cross-coupling of 3-substituted picolinic acids with both aryl bromides and chlorides, expanding the scope of accessible 2-arylpyridine structures. nih.gov Furthermore, a copper-catalyzed decarboxylative borylation reaction has been developed, allowing for the one-pot conversion of picolinic acids into their corresponding boronic esters, which can then be used in subsequent Suzuki–Miyaura cross-coupling reactions. snf.ch
| Picolinic Acid Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 2-Picolinic acid | Aryl/Heteroaryl Bromides | Pd(OAc)₂ / Ligand | Up to 91% | thieme-connect.com |
| 3-Substituted Picolinic Acids | Aryl/Heteroaryl Halides | Cu₂O / Pd(cod)Cl₂ / Ligand | Up to 96% | nih.gov |
| 2-Picolinic acid | Bromobenzene | Pd(OAc)₂ / Cu₂O / Ligands | Up to 73% | nih.gov |
Total Synthesis of Complex Organic Molecules Utilizing this compound as a Key Synthon
While no total syntheses explicitly using this compound as a starting synthon are prominently reported, the structural motif is related to key components of several complex natural products, particularly the streptogramin A family of antibiotics. The syntheses of these molecules, such as virginiamycin M₂, madumycin II, and griseoviridin, showcase how complex heterocyclic building blocks are incorporated into large macrocyclic structures. acs.orgchemrxiv.orgacs.org
The streptogramin antibiotics are characterized by polyunsaturated macrolactones or peptidic macrolactones that inhibit bacterial protein synthesis. acs.orgacs.org Their total syntheses are major undertakings that rely on convergent strategies, where large, functionalized fragments of the molecule are synthesized independently before being coupled together in the final stages.
Virginiamycin M₂: The first total synthesis of virginiamycin M₂ was reported in 1996. nih.gov Synthetic strategies often involve the coupling of a complex non-peptide portion with a d-proline (B559540) derivative, followed by macrolactamization to form the 23-membered ring. acs.orgnih.gov These routes require precise stereochemical control over multiple centers. acs.orgthieme-connect.com The modularity of these syntheses allows for the creation of analogues to improve therapeutic potential. nih.govnih.gov
Madumycin II: The first enantioselective total synthesis of madumycin II was also reported in 1996, involving 29 steps. chemogenicsbiopharma.comacs.org The retrosynthesis disconnects the molecule at two amide bonds into two major, complex components which are then synthesized and joined. acs.orgmarquette.edu
Griseoviridin: This streptogramin antibiotic features a unique ene-thiol linkage within its 23-membered macrocycle. nih.govchemrxiv.org Its total synthesis also follows a convergent approach, joining two advanced fragments via peptide coupling and Stille macrocyclization. nih.govchemrxiv.org A key step in the biosynthesis, the C–S bond formation, is catalyzed by a cytochrome P450 monooxygenase, SgvP. acs.orgchemrxiv.org Access to the synthetic precursor (pre-griseoviridin) has enabled the in vitro validation of this enzymatic step, culminating in a chemoenzymatic total synthesis. acs.orgnih.gov
These examples demonstrate the critical role of complex, often heterocyclic, synthons in the construction of major natural products. A molecule like this compound represents the type of highly functionalized building block required for such ambitious synthetic targets.
Stereoselective Synthesis and Chiral Modifications of Picolinic Acid Analogs
The introduction of chirality into picolinic acid derivatives is of significant interest for applications in asymmetric catalysis and as building blocks for chiral drugs. Stereoselectivity can be achieved either by synthesizing a chiral picolinic acid from the ground up or by modifying an existing prochiral scaffold.
One important class of chiral picolinic acids are those exhibiting atropisomerism, where rotation around a single bond is restricted. Axially chiral 6-aryl-substituted picolinic esters have been synthesized and their rotational energy barriers studied. rsc.orgresearchgate.net The stereochemical stability of these compounds is influenced by the nature of the ortho-substituent on the aryl ring and the presence of the pyridine nitrogen, which lowers the rotational barrier compared to the analogous benzoic acid derivatives. rsc.org These chiral picolinic acids have been developed as highly effective ligands for transition-metal-catalyzed asymmetric reactions, such as the dehydrative intramolecular allylation of carboxylic acids. researchgate.netresearchgate.net
Coordination Chemistry and Metallosupramolecular Assemblies of 6 Amino 3 Methylpicolinic Acid Ligands
Complexation Behavior of 6-Amino-3-methylpicolinic Acid with Transition Metals
This compound acts as a versatile ligand for a variety of transition metals. The coordination typically involves the nitrogen atom of the pyridine (B92270) ring and one or both oxygen atoms of the carboxylate group, forming stable chelate rings. The amino group can also participate in coordination, leading to different binding modes and complex geometries. The specific coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Ligand Field Theory and Electronic Structure in this compound Metal Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. uri.edulibretexts.org In complexes of this compound, the ligand creates a specific electrostatic field around the central metal ion, which removes the degeneracy of the d-orbitals. The magnitude of this splitting, denoted as Δ, is influenced by the geometry of the complex and the nature of the donor atoms.
The pyridine nitrogen and carboxylate oxygen atoms of the ligand are the primary donors that interact with the metal's d-orbitals. libretexts.org The amino group can also contribute to the ligand field. The relative energies of the resulting d-orbitals determine the electronic properties of the complex, such as its color, magnetic behavior, and reactivity. For example, in an octahedral complex, the d-orbitals split into two sets, t2g and eg. The energy difference between these sets (Δo) dictates whether the complex will be high-spin or low-spin, depending on the d-electron configuration of the metal ion. uri.edu The electronic spectra of these complexes, which show absorption bands corresponding to d-d transitions, can be used to experimentally determine the value of Δo. orientjchem.org
Self-Assembly of Coordination Cages and Helicates Incorporating this compound Ligands
The principles of self-assembly in coordination chemistry allow for the construction of complex, well-defined supramolecular architectures from metal ions and organic ligands. frontiersin.orgresearchgate.net Ligands based on the picolinic acid framework, including this compound, are excellent candidates for the construction of coordination cages and helicates due to their directional binding preferences.
Coordination cages are discrete, hollow structures formed by the coordination of multiple ligands to metal centers. nih.govrsc.org The size and shape of the resulting cage can be controlled by the geometry of the ligand and the coordination preferences of the metal ion. For instance, tripodal ligands can self-assemble with metal ions to form tetrahedral or other polyhedral cages. rsc.org Similarly, helicates are formed by the wrapping of ligand strands around one or more metal ions, creating a helical structure. The chirality of these helicates can sometimes be controlled by using chiral auxiliaries during the self-assembly process. nih.gov The cavities within these cages can encapsulate guest molecules, leading to applications in areas such as catalysis and molecular recognition. frontiersin.orgnih.gov
Lanthanide Ion Coordination with this compound N-Oxide Derivatives
The coordination chemistry of lanthanide ions with picolinate-based ligands is of significant interest due to the unique photophysical properties of the resulting complexes. mdpi.com Picolinate (B1231196) N-oxide derivatives are particularly effective ligands for sensitizing lanthanide luminescence. The N-oxide group, along with the carboxylate, provides a strong binding site for the hard lanthanide cations, which typically exhibit high coordination numbers (often greater than 6). liverpool.ac.uk The introduction of an N-oxide functionality to the picolinic acid scaffold can enhance the stability and influence the coordination geometry of the lanthanide complexes. acs.org Studies on related systems have shown that lanthanide complexes with picolinate N-oxide ligands can form various structures, including dinuclear and polymeric species. researchgate.net
Luminescence Spectroscopy and Energy Transfer Dynamics in Lanthanide Picolinate Systems
Lanthanide ions, such as Europium(III) and Terbium(III), are known for their characteristic line-like emission spectra and long luminescence lifetimes. mdpi.com However, their direct excitation is often inefficient. In complexes with organic ligands like this compound N-oxide, the ligand can act as an "antenna." The organic part of the molecule absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light. mdpi.com This process, known as the antenna effect, is crucial for the application of these complexes in areas like bioimaging and sensing. mdpi.comrsc.org
The efficiency of this energy transfer depends on several factors, including the energy of the ligand's triplet state relative to the emissive level of the lanthanide ion. researchgate.net Luminescence spectroscopy is a key technique to study these systems. The emission spectra provide information about the coordination environment of the lanthanide ion, while time-resolved luminescence measurements can be used to determine the luminescence lifetime and quantum yield. semanticscholar.orgrsc.org For example, the number of water molecules coordinated to the metal ion, which can quench the luminescence, can be estimated from the luminescence lifetime. rsc.org
Chelate Effect and Thermodynamic Stability of this compound Metal Chelates
The formation of a chelate ring, where a single ligand binds to a metal ion through two or more donor atoms, leads to a significant increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. This is known as the chelate effect. This compound, being a bidentate or potentially tridentate ligand, benefits from this effect upon coordination to a metal ion.
The thermodynamic stability of metal chelates is quantified by their formation constants (log K). A higher log K value indicates a more stable complex. The stability of complexes with this compound will depend on several factors, including the nature of the metal ion, the pH of the solution, and the denticity of the ligand. For a series of divalent transition metal ions, the stability of their complexes often follows the Irving-Williams series. Potentiometric titrations are a common experimental method used to determine the formation constants of metal complexes in solution. bendola.comresearchgate.net The analysis of these stability constants is crucial for understanding the behavior of these complexes in various applications and for the design of new, highly stable chelators. acs.orgnih.gov
Structural Characterization of Metal-6-Amino-3-methylpicolinic Acid Complexes via X-ray Crystallography
Structural studies on related picolinic acid complexes have revealed a wide range of coordination geometries, including octahedral, tetrahedral, and various distorted geometries. orientjchem.orgrsc.org For example, in a study of nickel(II) and copper(II) complexes with 3-methylpicolinic acid, X-ray crystallography confirmed the coordination of the ligand through the pyridine nitrogen and a carboxylate oxygen. orientjchem.org Such structural data is invaluable for understanding the relationship between the structure of a complex and its physical and chemical properties.
Advanced Spectroscopic and Analytical Characterization Techniques for 6 Amino 3 Methylpicolinic Acid Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure confirmation of 6-Amino-3-methylpicolinic acid and for differentiating it from its constitutional isomers. libretexts.org The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, which is dictated by the specific arrangement of substituents on the pyridine (B92270) ring.
In the ¹H NMR spectrum of a picolinic acid derivative, the protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are characteristic of their relative positions. For instance, the presence of both an amino group and a methyl group, as in this compound, will significantly influence the resonance frequencies of the aromatic protons compared to other isomers like 3-Amino-6-methylpicolinic acid or 5-Amino-3-methylpicolinic acid. bldpharm.comchemsrc.com The analysis of coupling constants (J-values) between adjacent protons further aids in confirming the substitution pattern.
¹³C NMR spectroscopy provides complementary information by revealing the chemical shifts of the carbon atoms in the molecule. The carbon of the carboxylic acid group, the carbons of the pyridine ring, and the methyl group carbon will each have a characteristic resonance, allowing for clear differentiation between isomers. chemicalbook.com For example, the chemical shift of the methyl carbon can vary depending on its position relative to the nitrogen atom and the carboxylic acid group.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Picolinic Acid Derivatives Note: This table provides illustrative data for picolinic acid and related structures to demonstrate the principles of NMR-based differentiation. Actual chemical shifts for this compound would require experimental determination.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| 2-Picolinic acid | 8.76 (d), 8.10 (t), 8.03 (d), 7.67 (t) | 164.7, 148.1, 146.7, 138.6, 127.8, 124.3 |
| 3-Methylpicolinic acid | Data not specifically available in search results but would show distinct aromatic proton shifts and a methyl singlet. | Characteristic shifts for pyridine and methyl carbons would be present. nih.gov |
| 6-Methylpicolinic acid | Data not specifically available in search results but would differ from the 3-methyl isomer due to the methyl group's position. medchemexpress.com | Distinct carbon shifts would be observed. chemsrc.com |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful method for obtaining a "molecular fingerprint" of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to its structure, symmetry, and intermolecular interactions, particularly hydrogen bonding. researchgate.netnepjol.info
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. dntb.gov.ua These include:
N-H stretching vibrations of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.
O-H stretching vibration of the carboxylic acid, which is often broad and located in the 2500-3300 cm⁻¹ range due to hydrogen bonding. nepjol.info
C=O stretching vibration of the carboxylic acid, usually a strong band around 1700 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring, found in the 1400-1600 cm⁻¹ region.
C-H stretching vibrations of the methyl group. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.net While strong dipoles lead to intense IR bands, changes in polarizability result in strong Raman signals. The Raman spectrum of picolinic acid and its derivatives has been studied to investigate the equilibrium between different species in solution at various pH values. researchgate.netacs.org For this compound, Raman spectroscopy can be particularly useful for studying the vibrations of the pyridine ring and the C-C backbone.
Hydrogen Bonding Analysis: Both FT-IR and Raman spectroscopy are highly sensitive to the effects of hydrogen bonding. acs.orgrsc.org The formation of intermolecular hydrogen bonds, for example between the carboxylic acid group of one molecule and the amino group or pyridine nitrogen of another, leads to a broadening and red-shifting (lower frequency) of the N-H and O-H stretching bands. Analysis of these spectral changes can provide detailed information about the hydrogen bonding network in the solid state.
Table 2: Typical Vibrational Frequencies for Functional Groups in Picolinic Acid Derivatives Note: This table presents general ranges for the vibrational modes. Specific frequencies for this compound would need to be determined experimentally.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 | FT-IR, Raman |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | FT-IR |
| Carbonyl (C=O) | Stretching | ~1700 | FT-IR, Raman |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | FT-IR, Raman |
Mass Spectrometry (LC-MS, HRMS) for Identification of Reaction Products and Derivatization Patterns
Mass spectrometry (MS) is a cornerstone analytical technique for the identification and characterization of this compound, its reaction products, and its derivatives. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures. nih.govsciex.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. scispace.com
Identification of Reaction Products: In synthetic chemistry, LC-MS is routinely used to monitor the progress of reactions involving this compound and to identify the products and any byproducts formed. The mass-to-charge ratio (m/z) of the molecular ion provides direct evidence of the molecular weight of the compounds in the mixture.
Derivatization Patterns: this compound can be used as a derivatizing agent to enhance the ionization efficiency and chromatographic separation of other molecules, such as steroids, for LC-MS analysis. researchgate.netresearchgate.net The picolinoyl ester derivatives often exhibit excellent properties for electrospray ionization (ESI), leading to the formation of prominent protonated molecules [M+H]⁺. The specific mass shift corresponding to the addition of the this compound moiety confirms the derivatization.
Furthermore, aminopicolinic acids, including isomers of the title compound, have been investigated as matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of biomolecules like DNA and proteins. researchgate.netnih.govcreative-proteomics.com
Table 3: Mass Spectrometric Data for Picolinic Acid and Related Compounds Note: This table illustrates the type of data obtained from mass spectrometry. The exact mass of this compound would be calculated from its elemental formula.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode | Observed Ion |
|---|---|---|---|---|
| Picolinic Acid | C₆H₅NO₂ | 123.0320 | Positive ESI | [M+H]⁺ |
| 3-Aminopicolinic Acid | C₆H₆N₂O₂ | 138.0429 | Positive ESI | [M+H]⁺ |
| This compound | C₇H₈N₂O₂ | 152.0586 | Positive ESI | [M+H]⁺ |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, its derivatives can be. If this compound is reacted with a chiral molecule, or if a chiral center is introduced into the molecule through a synthetic transformation, the resulting derivative will be optically active and can be analyzed by CD spectroscopy.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For example, enantiomers will exhibit mirror-image CD spectra. This technique has been used to study the chiral recognition of amino acid derivatives by host-guest complexes and to characterize chiral metal complexes. nih.govrsc.orgresearchgate.net
In the context of this compound, if it were used to form a complex with a lanthanide ion in the presence of other chiral ligands, the resulting complex could exhibit a characteristic CD spectrum, providing information about the chiral environment around the metal center. odu.edu While no specific studies on chiral derivatives of this compound were found, the principles of CD spectroscopy would apply to any such compounds that might be synthesized.
Computational and Theoretical Studies on 6 Amino 3 Methylpicolinic Acid and Its Reactivity
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 6-Amino-3-methylpicolinic acid, DFT calculations are essential for determining its most stable three-dimensional shape (ground state geometry) and understanding its electronic characteristics.
Researchers employ DFT methods, such as the widely used B3LYP functional, combined with various basis sets (e.g., 6-311++G**) to perform geometry optimization. academicjournals.org This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For substituted picolinic acids, studies show that theoretical geometries calculated via DFT generally show good agreement with experimental data where available.
Table 1: Illustrative DFT-Calculated Properties for Picolinic Acid Derivatives This table presents typical data obtained from DFT calculations on related picolinic acid compounds to illustrate the outputs of the methodology.
| Property | Typical Calculated Value/Finding | Significance | Reference |
|---|---|---|---|
| Bond Lengths | C-C, C-N, C-O distances calculated to within ~0.02 Å of experimental data. | Validates the computational model and provides a precise 3D structure. | |
| Bond Angles | Angles within the pyridine (B92270) ring and substituent groups determined. | Defines the molecule's spatial arrangement and steric profile. | nih.gov |
| HOMO Energy | Calculated in electron volts (eV). | Indicates electron-donating capability. | bohrium.com |
| LUMO Energy | Calculated in electron volts (eV). | Indicates electron-accepting capability. | bohrium.com |
| HOMO-LUMO Gap | Energy difference (in eV). | Relates to chemical reactivity and stability. | academicjournals.org |
Ab Initio Molecular Dynamics Simulations for Reaction Pathways and Conformational Analysis
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that uses quantum mechanical calculations to determine the forces acting on atoms at each step of a simulation. This method provides a dynamic picture of molecular behavior, making it ideal for exploring reaction pathways and conformational changes of this compound in different environments.
These simulations can map out the energy landscape of different conformations, identifying the most stable forms (isomers or rotamers) and the energy barriers between them. This information is critical for understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which in turn affects its ability to bind to biological targets. rsc.org While specific AIMD studies on this compound are not prevalent, the methodology has been successfully applied to other amino acids to analyze structural stability and the intricate network of hydrogen bonds that form in solution. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a molecule like this compound, QSAR can be employed to predict its potential biological efficacy without the immediate need for extensive experimental testing.
The process involves several key steps:
Data Collection : A dataset of compounds with known biological activities (e.g., enzyme inhibition IC50 values) is gathered. These compounds would ideally be structurally similar to this compound.
Descriptor Calculation : For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors that quantify various aspects of the molecular structure.
Model Building : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links the descriptors to the observed biological activity. researchgate.net
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net
Once a validated QSAR model is established, the descriptors for a new compound like this compound can be calculated and fed into the model to predict its biological activity. mdpi.com QSAR studies on other classes of compounds have successfully identified key molecular features—such as specific electronic properties or shape characteristics—that are crucial for their bioactivity. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at an atomic level.
The docking process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity). The results can reveal:
Binding Pose : The most likely three-dimensional orientation of the ligand within the active site.
Key Interactions : Specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and amino acid residues of the protein. nih.gov
Binding Score : A numerical value that estimates the binding free energy, allowing for the ranking of different ligands. nih.gov
Following docking, molecular dynamics (MD) simulations can be run to refine the binding pose and assess the stability of the ligand-protein complex over time. MD simulations model the movements of all atoms in the system, providing a more dynamic and realistic view of the interaction than the static picture offered by docking alone. nih.gov Studies on related picolinic acid derivatives have used docking to investigate their potential as inhibitors of enzymes like metallo-β-lactamases and α-glucosidase. nih.govnih.gov
Biological and Biomedical Research Investigations of 6 Amino 3 Methylpicolinic Acid Derivatives
Mechanistic Studies of Antimicrobial Action of Picolinate (B1231196) Derivatives
Picolinic acid derivatives have been investigated for their potential as antimicrobial agents. nih.govontosight.ai The mechanisms underlying their antimicrobial action are often linked to their ability to chelate metal ions, which are essential for the survival and proliferation of many pathogens. By sequestering these metal ions, picolinate derivatives can disrupt critical enzymatic processes within microbial cells.
One area of focus has been the development of picolinic acid derivatives that can effectively combat parasitic infections. For instance, a series of picolinic acid derivatives evolved from benzamidobenzoic acids were screened for activity against Toxoplasma gondii. nih.gov One such derivative, compound 23, demonstrated inhibition of both the tachyzoite and bradyzoite stages of the parasite. nih.gov Interestingly, further investigation revealed that its mechanism of action was not through the inhibition of hexokinase, a key enzyme in glycolysis, suggesting an alternative, yet to be identified, target within the parasite. nih.gov This highlights the potential for picolinic acid scaffolds to yield novel antiparasitic agents with unique mechanisms of action.
Furthermore, the antibiotic streptonigrin, which contains a picolinic acid moiety, exemplifies the antimicrobial potential of this class of compounds. nih.gov Research has also explored the activity of picolinic acid derivatives against various bacterial strains, indicating a broad spectrum of potential applications in antimicrobial drug discovery. smolecule.com The ability of these compounds to interfere with microbial physiology underscores their importance as a scaffold for the development of new anti-infective therapies.
Enzyme Inhibition Profiles and Modulation of Key Metabolic Pathways by Analogs
Analogs of 6-amino-3-methylpicolinic acid have been a subject of significant research due to their ability to inhibit specific enzymes and modulate key metabolic pathways. This has particularly been explored in the context of metabolic diseases like diabetes.
One of the most studied picolinic acid analogs in this area is 3-mercaptopicolinic acid (3-MPA). nih.govresearchgate.net 3-MPA is a potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a critical enzyme in the gluconeogenesis pathway, which is responsible for glucose production in the liver. nih.govresearchgate.net Kinetic and structural studies have revealed that 3-MPA inhibits PEPCK through a dual-binding mechanism. It binds competitively at the phosphoenolpyruvate/oxaloacetate binding site and also at a newly identified allosteric site, which reduces the enzyme's affinity for its nucleotide substrate. nih.gov This inhibition of PEPCK by 3-MPA leads to a hypoglycemic effect by reducing glucose synthesis. researchgate.net
Other picolinic acid analogs, such as 2-mercaptonicotinic acid and picolinic acid itself, have also been found to inhibit glucose-6-phosphate phosphohydrolase, another key enzyme in glucose metabolism. cdnsciencepub.com This inhibition contributes to increased glycogenesis and decreased glucose production. cdnsciencepub.com
Furthermore, metal complexes of picolinic acid derivatives have shown promise as α-glucosidase inhibitors. While 3-methylpicolinic acid on its own was found to be inactive against α-glucosidase, its coordination with metal ions resulted in active complexes, highlighting the crucial role of the metal center in enzyme inhibition. rsc.orgresearchgate.net
These findings collectively demonstrate the potential of picolinic acid analogs to serve as valuable tools for studying metabolic pathways and as lead compounds for the development of drugs targeting metabolic disorders.
Anticancer Research: Investigation of Cytotoxic Mechanisms and Target Specificity
Derivatives of picolinic acid have emerged as a promising class of compounds in anticancer research, with studies focusing on their cytotoxic mechanisms and target specificity. pensoft.netgoogle.com The anticancer potential of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and to interfere with critical cellular processes necessary for tumor growth. pensoft.netresearchgate.net
One study investigated a novel derivative of picolinic acid, designated as compound 5, for its anticancer activity against human non-small cell lung cancer cells (A549). pensoft.netresearchgate.net This compound exhibited selective cytotoxicity against A549 cells with an IC50 value of 99.93 µM, while showing no significant toxicity towards MCF-7 breast cancer cells or normal cells. pensoft.net The mechanism of action was found to be the induction of apoptosis, evidenced by nuclear fragmentation and the activation of caspases 3, 4, and 9. pensoft.netresearchgate.net Notably, this apoptotic pathway was linked to endoplasmic reticulum stress, as indicated by the phosphorylation of eIF2α, rather than the mitochondrial pathway. pensoft.net
Metal complexes of picolinic acid derivatives have also demonstrated significant anticancer activity. For example, a family of complexes based on 5-nitropicolinic acid with various transition metals was tested against melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2) cell lines. rsc.org Cadmium and cobalt complexes, in particular, showed notable activity against the B16-F10 melanoma cell line. rsc.org Similarly, rhenium(I) tricarbonyl complexes with picolinic acid and its fluorinated derivatives have been synthesized and evaluated for their in vitro anticancer activities, with one complex showing toxicity against lung cancer cells. nih.gov
The ability of picolinic acid to chelate iron and deplete it from cells is another proposed mechanism for its anticancer effects, as this can selectively arrest the growth of transformed cells. google.com The diverse mechanisms of action and the potential for target specificity make picolinic acid derivatives a valuable scaffold for the development of novel anticancer agents.
Modulation of Inflammatory Processes by Picolinic Acid Analogs
Picolinic acid and its analogs have been shown to modulate inflammatory processes, exhibiting both pro-inflammatory and anti-inflammatory effects depending on the context. frontiersin.orgselleckchem.com Picolinic acid itself is a known activator of macrophage pro-inflammatory functions. pensoft.net However, derivatives of picolinic acid have been investigated for their potential to act as anti-inflammatory agents.
Research has indicated that picolinic acid derivatives may exert their anti-inflammatory effects by modulating various inflammatory pathways. ontosight.ai For instance, some tryptophan metabolites, including picolinic acid, are known to have anti-inflammatory functions. frontiersin.org This suggests that derivatives of this compound could potentially be designed to enhance these anti-inflammatory properties.
Metal complexes of picolinic acid derivatives have also been explored for their anti-inflammatory potential. A study on a family of metal complexes based on 5-nitropicolinic acid investigated their anti-inflammatory properties. rsc.org This highlights the potential of coordinating picolinic acid analogs with different metal ions to fine-tune their biological activity, including their ability to modulate inflammation.
Furthermore, some pyridine (B92270) carboxylic acid derivatives have been developed as anti-inflammatory drugs, such as niflumic acid, which is a selective COX-2 inhibitor used for rheumatoid arthritis-associated inflammation. nih.gov This provides a precedent for the development of picolinic acid-based compounds as targeted anti-inflammatory therapies. The ability of these compounds to interfere with inflammatory cascades makes them interesting candidates for further research in the context of various inflammatory diseases.
Neurochemical Interactions and Neuroprotective Potential of Derivatives
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have been implicated in a range of neurochemical interactions and are being investigated for their neuroprotective potential. wikipedia.orgresearchgate.netnih.gov The synthesis of picolinic acid occurs through the kynurenine (B1673888) pathway, which also produces other neuroactive metabolites, some of which are neurotoxic. nih.gov
Picolinic acid has been shown to offer protection against the neurotoxic effects of quinolinic acid, another metabolite in the kynurenine pathway that can cause neuronal damage by over-activating NMDA receptors. nih.govqueensu.ca Studies have demonstrated that picolinic acid can protect neurons in the rat striatum and cholinergic neurons in the nucleus basalis magnocellularis from quinolinic acid-induced neurotoxicity. queensu.ca The exact mechanism of this neuroprotection is still under investigation, but it is thought to involve a balancing of the neurotoxic and neuroprotective arms of the kynurenine pathway. queensu.camdpi.com
The ability of picolinic acid to chelate metal ions may also contribute to its neuroprotective effects, as metal dysregulation is implicated in several neurodegenerative diseases. mdpi.com While picolinic acid itself has shown neuroprotective properties, there is ongoing research to develop derivatives with enhanced efficacy and specificity. For example, some derivatives are being explored for their potential in treating neurodegenerative conditions. lookchem.com
It is important to note that the effects of picolinic acid in the brain can be complex, and in excess, it may have harmful effects. researchgate.net Therefore, the development of derivatives of this compound for neuroprotective applications requires careful consideration of their structure-activity relationships to maximize therapeutic benefits while minimizing potential adverse effects.
Development of Research Probes for Biological Target Identification
Derivatives of this compound are valuable scaffolds for the development of research probes aimed at identifying and characterizing biological targets. Their inherent ability to interact with biological molecules, particularly through metal chelation and specific binding interactions, makes them suitable for modification into probes for various applications. researchgate.net
Picolinic acid derivatives can be functionalized to incorporate reporter groups, such as fluorescent tags or radiolabels, without significantly compromising their binding affinity for a target. This allows for the visualization and tracking of the probe within a biological system, aiding in the localization and identification of its binding partners. For example, the synthesis of picolinic acid derivatives suitable for bioconjugation has been reported, which could be used to attach them to larger molecules or surfaces for specific research applications. researchgate.net
Furthermore, the development of picolinic acid-based radiopharmaceuticals highlights their use as probes in molecular imaging. d-nb.info For instance, polydentate picolinic acid-containing ligands have been evaluated for their ability to chelate actinium-225, a radionuclide with potential for targeted alpha therapy. d-nb.info These chelating agents, when conjugated to a targeting moiety like a peptide, can deliver the radionuclide to a specific biological target, such as a receptor that is overexpressed on cancer cells. d-nb.info This not only has therapeutic implications but also serves as a powerful research tool for studying receptor distribution and density in vivo.
The creation of libraries of picolinic acid derivatives for screening against various biological targets is another important application. nih.gov By systematically modifying the structure of the picolinic acid core, researchers can investigate structure-activity relationships and identify key features required for binding to a specific enzyme or receptor. nih.gov This information is crucial for the rational design of more potent and selective inhibitors or activators, which can then be used as research probes to further elucidate the function of the target protein.
Insulinomimetic Activity and Glucose Metabolism Regulation Studies of Metal Complexes
Metal complexes of picolinic acid and its derivatives have been extensively studied for their insulinomimetic activity and their potential to regulate glucose metabolism, offering a promising avenue for the development of new treatments for diabetes mellitus. nih.govnih.gov These studies have primarily focused on complexes of vanadium, chromium, and zinc.
Vanadium complexes of picolinate have shown significant potential as insulin-mimetic agents. acs.orgcapes.gov.br For example, bis(picolinato)oxovanadium(IV) has been demonstrated to lower plasma glucose levels in diabetic rats without increasing insulin (B600854) output. acs.orgcapes.gov.br The mechanism of action is thought to involve the activation of signaling pathways downstream of the insulin receptor, effectively mimicking the effects of insulin. nih.gov Studies with various substituted picolinate ligands, such as 3,5-difluoropicolinic acid and 3-hydroxypicolinic acid, have also yielded vanadium complexes with insulin-mimetic activity. rsc.orgsemanticscholar.org
Chromium picolinate is perhaps the most well-known metal complex in this class and is used as a nutritional supplement to improve insulin function. drugbank.comdrugbank.com The proposed mechanism involves chromium enhancing insulin signaling by increasing the activity of the insulin receptor and downstream effector molecules like PI3-kinase and Akt. drugbank.comnih.gov This leads to increased translocation of the GLUT4 glucose transporter to the cell surface, facilitating glucose uptake into cells. nih.govnih.gov Some research suggests that chromium picolinate can also activate p38 MAPK, contributing to its effects on glucose uptake. nih.gov
Zinc complexes of picolinic acid derivatives have also been developed as insulinomimetic agents. nih.govh1.corsc.org Studies with bis(3-methylpicolinato)zinc(II) have shown that it possesses insulinomimetic activity, as determined by its ability to inhibit free fatty acid release from adipocytes. nih.gov The introduction of a methyl group on the picolinate ligand was found to enhance this activity. nih.gov In vivo studies in diabetic mice have confirmed the hypoglycemic effects of these zinc complexes. nih.gov
The following table summarizes the in vitro insulinomimetic activity of several zinc picolinate complexes, as measured by their ability to inhibit free fatty acid (FFA) release from isolated rat adipocytes.
In Vitro Insulinomimetic Activity of Zinc(II) Picolinate Complexes
| Compound | IC50 (mM) for FFA Release Inhibition | Reference |
|---|---|---|
| Zn(pic)2 | 0.64 ± 0.13 | nih.gov |
| Zn(6-mpa)2 | 0.31 ± 0.05 | nih.gov |
| Zn(3-mpa)2 | 0.40 ± 0.07 | nih.gov |
| VOSO4 (Reference) | 1.00 | nih.gov |
| ZnSO4 (Reference) | 1.58 ± 0.05 | nih.gov |
These findings underscore the significant potential of metal complexes of picolinic acid derivatives in the management of diabetes and the regulation of glucose metabolism.
Catalytic Applications of 6 Amino 3 Methylpicolinic Acid in Organic Synthesis and Biotransformations
Role of 6-Amino-3-methylpicolinic Acid as Ligands in Transition Metal Catalysis
Picolinic acid and its derivatives are highly effective ligands in transition metal catalysis due to their ability to form stable five-membered chelate rings with metal centers. While direct catalytic applications of this compound are not extensively documented in dedicated studies, the behavior of closely related analogs provides significant insight into its potential.
Research into molybdenum(VI) dioxide complexes has highlighted the efficacy of the analogous 6-methylpicolinate (6-MePic) ligand in promoting challenging cyclodehydration reactions. These reactions are crucial for synthesizing oxazoline (B21484) and thiazoline (B8809763) heterocycles, which are core structures in many bioactive natural products. In these systems, the MoO₂(6-MePic)₂ catalyst has demonstrated high efficiency and thermal stability, facilitating the cyclization of various amino acid derivatives with water as the only byproduct. chemrxiv.org The catalyst is particularly effective in dehydrating hindered amino acids, such as α-methylcysteine, to the corresponding thiazoline in high yield. chemrxiv.org
The performance of this molybdenum-based catalytic system is summarized below:
| Substrate | Catalyst Loading | Product | Yield |
| Serine Derivative | 10 mol% | Oxazoline | 95% |
| Threonine Derivative | 10 mol% | Oxazoline | 95% |
| α-Methylcysteine Derivative | 10 mol% | Thiazoline | 91% |
| Aromatic Serine Derivative | 10 mol% | Oxazoline | 95% |
| This table presents selected data on the cyclization of various derivatives using the MoO₂(6-MePic)₂ catalyst, demonstrating the high yields achieved with this system. chemrxiv.org |
Furthermore, other substituted picolinic acids have been successfully employed as ligands. For instance, 6-bromopicolinic acid forms complexes with Mn(II) and Zn(II) that exhibit enhanced thermal stability and significant nonlinear optical (NLO) behavior, attributed to the electron-withdrawing nature and polarizability of the bromine substituent. More complex derivatives, such as 6-((1,4,7-triazacyclononan-1-yl)methyl)picolinic acid (Hnompa), have been used to create cobalt catalysts for the cycloaddition of CO₂ to epoxides. researchgate.net
The structure of this compound, featuring an electron-donating amino group, suggests it would form robust complexes capable of influencing the reactivity of metal centers in a distinct manner from its methyl- or bromo-substituted counterparts. Its potential as a ligand in reactions like cross-coupling, oxidation, and polymerization remains a promising area for future investigation.
Biocatalytic Synthesis of Substituted Picolinic Acids via Enzymatic Pathways
The synthesis of substituted picolinic acids through biocatalysis represents a green and efficient alternative to traditional chemical methods, which often require harsh conditions and produce significant waste. nih.govasm.org Research has established several enzymatic strategies for producing these valuable compounds from readily available precursors. nih.gov
A particularly effective one-step method involves the use of 2-aminophenol (B121084) 1,6-dioxygenase. oup.com This enzyme catalyzes the ring-cleavage of ortho-aminophenols, and the resulting fission products spontaneously cyclize in the presence of ammonia (B1221849) (often from the amino group of the substrate itself) to form the corresponding picolinic acid. oup.com For example, resting cells of Escherichia coli engineered to express this enzyme have successfully converted 6-amino-m-cresol into 5-methylpicolinic acid with yields exceeding 90%. oup.com This pathway suggests a highly plausible route for the synthesis of this compound from the corresponding precursor, 2-amino-5-methylphenol.
Another well-established biocatalytic route begins with catechols. Catechol 2,3-dioxygenase cleaves the catechol ring to produce 2-hydroxymuconic semialdehyde. asm.orgoup.com This intermediate can then be chemically converted to picolinic acid upon reaction with ammonium (B1175870) ions. nih.govasm.org This two-step, one-pot process has been optimized for various substituted catechols. oup.com
A third strategy involves enzymes from biosynthetic pathways of natural products. For instance, the enzyme Fub7, from the fusaric acid biosynthetic cluster, catalyzes a key C-C bond formation between an aldehyde and a derivative of homoserine to generate the heterocyclic core, which is later oxidized to the picolinic acid structure. semanticscholar.org This method has been adapted to produce a range of 5-alkyl picolinic acids. semanticscholar.org
The table below compares these biocatalytic approaches:
| Enzyme System | Precursor Type | Key Intermediate(s) | Final Product Type | Reported Yields |
| 2-Aminophenol 1,6-dioxygenase | Substituted 2-Aminophenols | Ring-fission product | Substituted Picolinic Acids | >90% oup.com |
| Catechol 2,3-dioxygenase | Substituted Catechols | 2-Hydroxymuconic semialdehyde | Substituted Picolinic Acids | 47-68% oup.com |
| Toluene Dioxygenase System | Diphenylacetylene (B1204595) | meta-Ring fission product | 6-Phenylacetylene Picolinic Acid | N/A |
| Fub7 / Fub9 Coupled System | Aldehydes + O-acetyl-L-homoserine | Tetrahydropicolinic acid | 5-Alkyl Picolinic Acids | Varies by substrate semanticscholar.org |
| This table summarizes key features of different enzymatic pathways used for the synthesis of substituted picolinic acids. oup.comsemanticscholar.org |
Asymmetric Catalysis with Chiral this compound Derivatives
Asymmetric catalysis, which enables the synthesis of specific enantiomers of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.com This control is typically achieved using chiral catalysts, often transition metal complexes bearing chiral ligands. mdpi.com While there are no specific reports on the use of chiral derivatives of this compound in catalysis, its structure is an ideal platform for the design of new chiral ligands.
Chiral derivatives could be readily synthesized by leveraging the compound's functional groups. For example, the carboxylic acid could be coupled with a chiral alcohol or amine to form a chiral ester or amide. Alternatively, the amino group could be acylated with a chiral carboxylic acid. Such modifications would introduce a stereogenic center, transforming the molecule into a chiral ligand capable of inducing enantioselectivity in metal-catalyzed reactions. fu-berlin.de
The utility of such an approach is demonstrated by the successful application of chiral ligands derived from the related 6-methylpicolinic acid. fu-berlin.de This compound has been coupled with chiral amino alcohols to create a class of pyridine-oxazoline (pyrox) ligands. These ligands, when complexed with iridium(I), form pre-catalysts for reactions such as C-H activation. fu-berlin.de The development of chiral aldehyde catalysts, which can activate amino acids and their derivatives, further underscores the potential for creating novel catalytic systems based on amino acid scaffolds. frontiersin.orgnih.govfrontiersin.org
The general strategy involves combining a transition metal with a chiral ligand to create an asymmetric environment around the metal's active site. google.com A chiral ligand based on this compound could be applied to a variety of transformations, including asymmetric hydrogenations, cross-coupling reactions, and cyclopropanations, opening a new avenue for the synthesis of enantioenriched products.
Photocatalytic Applications of this compound Complexes in Chemical Reactions
Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool in modern organic synthesis and environmental remediation due to its mild reaction conditions. rsc.orgcam.ac.uk Molecules containing both a pyridine (B92270) ring and an amino acid-like moiety, such as this compound, have the potential to be used in photocatalytic systems in several ways, although specific applications of this compound have yet to be reported.
One potential role is as a ligand in transition metal photosensitizers, similar to the widely used bipyridine ligands in ruthenium and iridium complexes. These complexes can absorb visible light and participate in electron or energy transfer processes to activate substrates for a variety of chemical transformations. nih.gov The N,O-chelation from the picolinate (B1231196) structure combined with the electronic influence of the amino and methyl groups could be used to tune the photophysical and redox properties of the resulting metal complex.
A second promising application is the use of this compound as a surface modifier for semiconductor photocatalysts like titanium dioxide (TiO₂). Research has shown that doping TiO₂ with various amino acids can enhance its photocatalytic activity under visible light. mdpi.com The amino acids are believed to inhibit the recombination of photogenerated electrons and holes and extend the material's light absorption into the visible spectrum. mdpi.com For example, modifying TiO₂ with L-Arginine, L-Proline, or L-Methionine has been shown to significantly boost its efficiency in degrading antibiotics in water. mdpi.com
The table below shows the enhancement of antibiotic degradation using TiO₂ doped with different amino acids.
| Amino Acid (wt.%) | Pollutant | Degradation Efficiency (120 min) |
| L-Proline (2%) | Metronidazole (MNZ) | 98% |
| L-Proline (2%) | Cephalexin (CEX) | 90% |
| L-Arginine (1%) | Metronidazole (MNZ) | ~99% |
| L-Methionine (1.5%) | Metronidazole (MNZ) | ~92% |
| This table illustrates the high degradation efficiencies achieved for common antibiotics using TiO₂ photocatalysts doped with different amino acids under visible light irradiation. mdpi.com |
Given these findings, this compound could serve as an effective surface dopant for TiO₂ or other semiconductors, potentially enhancing their performance in environmental remediation or green chemical synthesis.
Supramolecular Chemistry and Advanced Materials Science Applications of 6 Amino 3 Methylpicolinic Acid
Design and Synthesis of 6-Amino-3-methylpicolinic Acid-Based Supramolecular Frameworks
The design of supramolecular frameworks using this compound is a strategic process rooted in molecular recognition and self-assembly principles. The ligand's inherent functionalities allow for precise control over the resulting architecture. The primary N,O-chelation motif with metal ions provides the fundamental connectivity, forming the backbone of the framework. researchgate.net The substituents on the pyridine (B92270) ring then dictate the higher-order structure.
Key design considerations include:
Hydrogen Bonding: The amino (-NH₂) group is a potent hydrogen bond donor, while the carboxylate (-COO⁻) group and pyridine nitrogen are acceptors. These interactions can direct the assembly of individual metal-ligand complexes into one-, two-, or three-dimensional networks, enhancing the stability and dictating the topology of the final framework.
Hydrophobic and Steric Effects: The methyl (-CH₃) group introduces steric hindrance and creates hydrophobic pockets. These features can influence the packing of the supramolecular units, leading to the formation of layered structures or specific pore environments within the material.
Metal Ion Geometry: The choice of metal ion, with its preferred coordination number and geometry (e.g., octahedral, tetrahedral, square planar), is crucial in determining the final structure of the nodes within the framework.
The synthesis of these frameworks typically involves the reaction of this compound or its derivatives with a selected metal salt in a suitable solvent system. Solvothermal or hydrothermal methods are commonly employed, where the reaction is carried out in a sealed vessel at elevated temperatures. These conditions promote the crystallization of the product, yielding well-ordered supramolecular frameworks. tandfonline.com The careful control of reaction parameters such as temperature, pH, and reactant concentrations is essential for obtaining the desired crystalline phase.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound and its derivatives are excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netambeed.com These materials consist of metal ions or clusters (nodes) linked together by organic molecules (linkers) to form extended, often porous, networks. The predictable N,O-chelation of the picolinic acid moiety makes it a reliable linker for connecting these metal nodes.
The functional groups on the ligand play a critical role in defining the properties of the resulting MOF. For instance, studies on related picolinic acid ligands have shown that substituents dramatically influence the final architecture. Copper(II) complexes with 6-methylpicolinic acid tend to form layered structures driven by methyl-driven hydrophobic interactions, whereas derivatives with different functional groups can form distinct 3D frameworks. The presence of the amino group on this compound introduces sites for post-synthetic modification or for establishing specific interactions with guest molecules within the pores. A coordination polymer incorporating a '6-amino-3-methyl' substituted ligand demonstrated potential for applications in catalysis and as magnetic materials. ontosight.ai MOFs built from amino acid-based linkers can also exhibit flexibility, allowing their structures to change in response to external stimuli. nih.gov
| Picolinic Acid Derivative | Metal Ion | Key Functional Group(s) | Resulting Supramolecular Structure/Property |
|---|---|---|---|
| 6-Methylpicolinic acid | Copper(II) | -CH₃ | Layered structures via hydrophobic interactions. |
| 6-Bromopicolinic acid | Copper(II) | -Br | 3D frameworks with Br-mediated interactions. |
| N-(6-amino-3-methyl...yl)glycinato | Copper(II) | -NH₂, -CH₃ | Bridging polymeric chain with potential for magnetic applications. ontosight.ai |
| Amino acid-derived linkers | Various | -NH₂, -COOH, Side chains | Flexible frameworks responsive to guest molecules. nih.gov |
Fabrication of Soft Materials and Gels from this compound Assemblies
Beyond crystalline frameworks, the self-assembly of this compound can be harnessed to create soft materials, such as supramolecular gels. Gels are formed when building blocks assemble into extended, non-covalent polymer networks that immobilize solvent molecules within their interstices. For this compound, this process is driven by a combination of directional hydrogen bonding, π-π stacking of the pyridine rings, and hydrophobic interactions.
Under specific conditions of concentration, solvent, and pH, the molecules can self-assemble into one-dimensional fibrillar structures rather than three-dimensional crystals. These fibers can entangle and cross-link, forming a 3D network that constitutes the gel. The amino and carboxylic acid groups are crucial for forming the primary hydrogen-bonded chains, a principle similar to the self-assembly of peptides into hydrogels. nih.gov The amphiphilic character of the molecule, with its polar amino/acid functions and less polar methyl/pyridine parts, can further promote this anisotropic growth into fibers in appropriate solvents. The resulting gels could have applications in areas such as controlled release, tissue engineering, and as stimuli-responsive materials.
Responsive Materials and Sensing Applications
Materials that change their properties in response to external stimuli are at the forefront of advanced materials research. Supramolecular frameworks and gels made from this compound are inherently suited for these applications due to the ligand's functional groups.
The amino group, in particular, can act as a pH-responsive switch. Upon protonation or deprotonation, the hydrogen bonding network within the material can be significantly altered, leading to changes in structure, porosity, or optical properties. This makes such materials candidates for pH sensors or pH-gated release systems. Furthermore, the combination of the amino group and the N,O-chelating pocket can serve as a specific recognition site for metal ions or small molecules. The binding of a target analyte can trigger a conformational change in the framework or a change in its electronic properties, which can be transduced into a detectable signal (e.g., colorimetric or fluorescent). nih.gov
A clear example of this principle is seen in hybrid nanomaterials where a picolinic acid-based moiety was used for surface functionalization to create a Zn(II)-responsive MRI contrast agent. researchgate.net This demonstrates the potential of the picolinic acid scaffold in designing sophisticated sensing and diagnostic tools.
| Stimulus | Responsive Group | Mechanism of Action | Potential Application |
|---|---|---|---|
| pH Change | Amino group (-NH₂) | Protonation/deprotonation alters hydrogen bonding and framework charge. | pH sensors, controlled release systems. |
| Metal Ions (e.g., Zn²⁺) | N,O-chelate pocket, Amino group | Specific coordination induces structural or electronic changes. researchgate.net | Selective ion sensing, diagnostics. |
| Guest Molecules | Pore environment, Amino group | Host-guest interactions cause framework flexibility or "breathing". nih.gov | Chemical sensors, selective separation. |
Surface Functionalization and Nanomaterial Hybridization with this compound Derivatives
The functional groups of this compound make it an excellent molecule for the surface functionalization of nanomaterials, creating advanced hybrid systems with tailored properties. A versatile strategy for surface modification is crucial for empowering nanotechnology research. ambeed.com The carboxylic acid group provides a strong anchoring point for grafting the molecule onto the surfaces of a wide range of materials, including metal oxides (e.g., TiO₂, Fe₃O₄) and silica (B1680970) (SiO₂) nanoparticles.
This surface modification can impart several beneficial properties:
Enhanced Dispersibility: The functionalized surface can improve the compatibility of the nanoparticles with specific solvents or polymer matrices.
Introduction of Binding Sites: The picolinic acid moiety on the surface introduces N,O-chelation sites, allowing the nanoparticles to selectively bind metal ions. This has been effectively demonstrated by functionalizing silica nanospheres with a picolinic acid derivative to create a Zn(II)-responsive "smart" MRI contrast agent for medical imaging. researchgate.net
Platform for Hierarchical Assembly: The functionalized nanoparticles can act as "macro-ligands." The surface-bound picolinic acid units can coordinate with metal ions to link the nanoparticles together, forming highly ordered, multi-component superstructures.
This hybridization of molecular functionality with nanoscale materials opens up possibilities for creating sophisticated devices for catalysis, targeted drug delivery, and advanced diagnostics.
Future Directions and Emerging Research Opportunities for 6 Amino 3 Methylpicolinic Acid
Integration of Artificial Intelligence and Machine Learning in Picolinic Acid Research and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. ijnc.ir These computational tools can analyze vast datasets to predict reaction outcomes, identify novel molecular structures with desired properties, and optimize experimental conditions, thereby accelerating the research and development cycle. rsc.orgrsc.org
For picolinic acid derivatives, ML models have already been explored to predict the outcomes of challenging reactions like nitration on electron-poor heteroarenes. rsc.orgrsc.org High-throughput experimentation (HTE) campaigns generate large, standardized datasets, including negative results, which are ideal for training robust ML models. rsc.orgrsc.org This approach has been used to screen nitration conditions for picolinic acid among other scaffolds, leading to the development of predictive tools that can suggest optimal reaction conditions. rsc.orgrsc.org
Table 1: Potential AI and ML Applications in 6-Amino-3-methylpicolinic Acid Research
| AI/ML Application | Potential Benefit for this compound Research |
| Predictive Synthesis | Accelerate the optimization of synthetic routes by predicting reaction yields and identifying the most effective reagents and conditions, particularly for complex functionalizations. rsc.orgrsc.org |
| De Novo Drug Design | Generate novel derivatives based on the this compound scaffold with high predicted bioactivity and desirable pharmacokinetic profiles for specific therapeutic targets. drugbank.com |
| Property Prediction | Forecast physical, chemical, and biological properties (e.g., solubility, toxicity, binding affinity) to prioritize the synthesis of the most promising candidates for specific applications. |
| Metabolomics Analysis | Utilize ML models to analyze metabolomics data and elucidate the biological pathways and roles of this compound and its metabolites in health and disease. techtarget.com |
Sustainable Synthesis and Green Chemistry Innovations for this compound Production
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ijnc.ir For the production of this compound and its derivatives, a shift from traditional synthesis methods to more sustainable practices represents a significant research opportunity.
Key areas for green innovation include the use of eco-friendly solvents like water or supercritical CO2, the development of catalytic reactions to replace stoichiometric reagents, and the use of renewable feedstocks. ijnc.ir For instance, picolinic acid itself has been identified as a naturally sourced, non-toxic, and inexpensive hydrogen bond donor (HBD) catalyst for the cycloaddition of CO2 into epoxides to form cyclic carbonates, showcasing its potential in green catalysis. researchgate.net
Biocatalysis and biological synthesis routes also present a promising frontier. Engineered metabolic pathways in microorganisms could potentially be designed for the de novo synthesis of this compound from simple carbohydrate feedstocks, similar to routes developed for other difunctional alkanes like 6-aminocaproic acid. google.com Such methods offer the potential for highly selective and environmentally benign production processes.
Table 2: Comparison of Synthetic Approaches for Picolinic Acid Derivatives
| Approach | Traditional Synthesis | Green Chemistry Innovations |
| Solvents | Often relies on volatile organic compounds (VOCs). | Use of water, supercritical fluids, or ionic liquids. ijnc.ir |
| Reagents | May involve stoichiometric use of hazardous reagents. | Development of catalytic systems (e.g., metal-free protocols) and biocatalysts. ijnc.ir |
| Feedstocks | Typically derived from petroleum-based sources. | Exploration of renewable feedstocks from biomass. ijnc.ir |
| Process | Often multi-step batch processes with significant waste generation. | Integration of flow chemistry and process intensification to improve efficiency and reduce environmental impact. ijnc.ir |
Development of Advanced Bioactive Materials and Therapeutics Based on the Picolinic Acid Scaffold
The picolinic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and serving as a versatile building block for new therapeutics. Its ability to act as a bidentate chelating agent for metal ions is a key feature, leading to the development of metal complexes with a wide range of biological activities, including antimicrobial, anticancer, and insulin-mimetic properties. researchgate.netnih.govresearchgate.net
The this compound structure is a valuable intermediate for creating more complex molecules. The amino group provides a reactive handle for conjugation reactions, allowing the scaffold to be linked to other molecules to create targeted drugs or functional materials. For example, 6-methylpicolinic acid is a known intermediate in the synthesis of the anticancer drug Galunisertib. jubilantingrevia.com Similarly, related aminopicolinic acids are used in the synthesis of photoswitchable molecules targeting G protein-coupled receptors. ub.edu
Future research will likely focus on using this compound to develop:
Novel Metal-Based Therapeutics: Designing copper, zinc, or vanadium complexes with enhanced anticancer or antidiabetic properties. researchgate.netnih.gov
Radiopharmaceuticals: Incorporating the scaffold into bifunctional chelators for radionuclides like 111In or 177Lu for use in theranostics (therapy and diagnosis). mdpi.com
Bioactive Polymers and Scaffolds: Integrating the molecule into polymer backbones to create bioactive materials for tissue engineering, where the picolinic acid moiety can influence cell adhesion, proliferation, and differentiation. nih.gov
Targeted Drug Conjugates: Using the amino group to attach the scaffold to antibodies or peptides, enabling targeted delivery to specific cells or tissues.
Exploration of Novel Physical Phenomena and Emerging Applications of this compound Systems
Beyond its biological applications, the unique electronic structure of the this compound scaffold makes it a candidate for advanced materials with novel physical properties. The interplay between the pyridine (B92270) ring, the carboxylic acid, the electron-donating amino group, and the methyl group can be fine-tuned to control properties like luminescence, nonlinear optical (NLO) response, and electrochemical behavior.
Research into related picolinic acid systems has revealed significant potential in these areas:
Luminescence: Lanthanide (Ln) complexes with aminopicolinic acid N-oxide derivatives have been studied for their spectroscopic and luminescent properties, which are sensitive to the coordination environment of the metal ion. researchgate.net This suggests that lanthanide complexes of this compound could be developed as probes, sensors, or components in optical devices.
Nonlinear Optics (NLO): Chalcone derivatives containing a pyridine ring have been investigated for their NLO properties, which are crucial for applications in optical communications and data storage. researchgate.net The D-π-A (donor-pi-acceptor) structure inherent in this compound makes it an attractive building block for new NLO materials.
Energy Storage: Picolinic acid derivatives have been explored as sustainable, high-performance electrode materials for supercapacitors. researchgate.net The electrochemical properties of benzimidazole (B57391) picolinic acid, for instance, demonstrate efficient charge storage behavior, suggesting that materials derived from this compound could be tailored for next-generation energy storage devices. researchgate.net
Table 3: Emerging Applications Based on Physical Properties of Picolinic Acid Systems
| Physical Property / Application | Findings in Related Systems | Future Research Angle for this compound |
| Luminescence | Lanthanide complexes with 4-amino-6-methylpicolinic acid N-oxide exhibit characteristic luminescence. researchgate.net | Synthesis and characterization of lanthanide and transition metal complexes to develop new phosphorescent materials and sensors. |
| Nonlinear Optics (NLO) | Pyridine-based chalcones show significant second and third-order NLO responses. researchgate.net | Design and synthesis of D-π-A chromophores incorporating the this compound scaffold for electro-optic applications. |
| Energy Storage | Benzimidazole picolinic acid has been demonstrated as a promising eco-friendly electrode material for supercapacitors. researchgate.net | Development of coordination polymers or organic frameworks based on this compound for use in batteries and supercapacitors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
